Spiro[2.5]octane-7-carbaldehyde
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Overview
Description
Spiro[2.5]octane-7-carbaldehyde: is a chemical compound characterized by its unique spirocyclic structure. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications. The spirocyclic structure consists of two rings sharing a single carbon atom, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.5]octane-7-carbaldehyde typically involves multi-step processes. One common method includes the formation of the spirocyclic core through dialkylation of an activated carbon center. The dialkylating group is often a dihalide or a dilithio reagent . Another approach involves the cyclopropanation of cyclic carbenoids .
Industrial Production Methods
Industrial production of this compound is less documented, but it generally follows similar synthetic routes as laboratory methods, with optimizations for scale, cost, and efficiency. The process may involve the use of specialized catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octane-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The spirocyclic structure can undergo substitution reactions, particularly at the carbon atoms adjacent to the spiro center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds depending on the reagents used.
Scientific Research Applications
Spiro[2.5]octane-7-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of spiro[2.5]octane-7-carbaldehyde is not fully elucidated. it is believed to interact with various molecular targets and pathways due to its unique spirocyclic structure. Studies have shown that spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability . These properties may contribute to the compound’s biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Spiro[2.5]octane-7-carbaldehyde stands out due to its specific spirocyclic structure, which imparts unique chemical properties and reactivity. Compared to other spirocyclic compounds, it offers distinct advantages in terms of stability and potential biological activity .
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique spirocyclic structure enables diverse applications, from organic synthesis to potential therapeutic uses. Continued research into its properties and reactivity will likely uncover further applications and enhance our understanding of this intriguing compound.
Properties
IUPAC Name |
spiro[2.5]octane-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-7-8-2-1-3-9(6-8)4-5-9/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOUYRJZOFWHLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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